molecular formula C7H6IN3 B12872243 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12872243
M. Wt: 259.05 g/mol
InChI Key: KEIAJFJVHFUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a versatile chemical intermediate based on the privileged [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused heterobicycle of significant interest in medicinal and agrochemical research . This scaffold is recognized as a novel chemotype for developing inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The iodine substituent at the 8-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. Researchers value this scaffold for its diverse biological profile. Derivatives have been investigated as positive allosteric modulators of the mGluR2 receptor for neurological disorders , p38 MAP kinase inhibitors , and have demonstrated herbicidal, antifungal, and antibacterial activities . The presence of the 1,2,4-triazole ring, a known heme-binding moiety, underpins its application in targeting heme-containing enzymes like IDO1 . This compound is intended for use as a building block in discovery chemistry and is supplied For Research Use Only. It is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

8-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3

InChI Key

KEIAJFJVHFUOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2I

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions:

Procedure:

  • Combine α-keto acid (0.5 mmol) and 2-hydrazine pyridine (0.5 mmol) in a dry reaction tube.
  • Add potassium iodide (0.1 mmol), sodium carbonate (1 mmol), and TBHP (1 mmol) to the mixture.
  • Reflux the reaction at 130°C for 12 hours.
  • Post-reaction processing involves extraction with ethyl acetate and water, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
  • Purify the crude product using silica gel column chromatography with gradient elution (ethyl acetate/petroleum ether ratios of 5:1, 2:1, and 1:1).

Advantages:

  • High yield and short reaction time.
  • Transition-metal-free synthesis.
  • Environmentally friendly with minimal harm to operators.

Reaction Mechanism

The synthesis involves:

  • Cyclization: Formation of the triazolo-pyridine ring via oxidative cyclization between α-keto acid and hydrazine pyridine.
  • Decarboxylation and Aromatization: Removal of carboxyl groups followed by stabilization of aromaticity within the structure.
  • Iodination: Introduction of iodine at the specific position using catalytic or stoichiometric methods.

Comparison with Other Methods

Methodology Key Features Advantages
Tandem Oxidative Cyclization Uses α-keto acid and hydrazine pyridine Environmentally friendly; high yield
Metal-Catalyzed Approaches Employs transition metals like palladium Higher cost; less green chemistry compliance
Direct Iodination Focused on selective iodine incorporation Regioselective; avoids unnecessary side reactions

Data Table: Reaction Conditions Summary

Parameter Value/Condition
Raw Materials α-Keto acid + Hydrazine pyridine
Catalyst Potassium iodide
Base Sodium carbonate
Oxidant TBHP
Solvent 1,4-Dioxane
Temperature 130°C
Reaction Duration ~12 hours

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic process, making it a potential anticancer agent . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features
8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine 8-I, 3-CH₃ 245.02 High halogen bonding potential; moderate lipophilicity
8-Chloro-3-(2,5-dichloro-3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-(2,5-Cl₂-pyridinyl) 299.54 Electron-withdrawing Cl groups; enhanced antifungal activity
6-Iodo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine 6-I, 3-(o-tolyl) ~310.1* Steric bulk from o-tolyl; potential tubulin inhibition
3-(2-Chlorobenzylthio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 8-SO₂-pyrrolidine, 3-S-CH₂PhCl 408.33 Sulfonamide group enhances solubility; antimalarial activity
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 8-Cl, 3-SO₂-(2,6-F₂Bz) ~365.8* Dual halogen-sulfone substituents; IC₅₀ of 76.4% against H. maydis

*Estimated based on molecular formula.

Key Observations :

  • Methyl vs. Bulky Groups : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like o-tolyl or sulfonamides, which may influence target selectivity .
  • Planarity : The fused triazolopyridine ring system is planar in most derivatives, but substituents like iodine can induce slight deviations (e.g., 26.79° angle between rings in iodinated analogs) .

Key Observations :

  • Antifungal vs. Antimalarial : Sulfone and sulfonamide derivatives (e.g., compounds from ) show enhanced antifungal and antimalarial activities, likely due to improved target binding via sulfur-containing groups.
  • Halogen Impact : Iodine’s polarizability may enhance pharmacokinetic properties compared to chlorine, but this requires validation via comparative studies.

Biological Activity

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

This compound has the molecular formula C7H6IN3C_7H_6IN_3 and a molecular weight of approximately 259.05 g/mol. The presence of the iodine atom enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives of triazolo[4,3-a]pyridine have shown significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
This compoundPseudomonas aeruginosa221 × 10^-5
This compoundKlebsiella pneumoniae251 × 10^-5

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of triazolo derivatives has also been explored. For example, compounds similar to this compound have demonstrated inhibitory effects on viral replication in vitro. A study indicated that certain derivatives exhibited significant inhibition of H5N1 virus growth while maintaining low cytotoxicity levels .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication processes.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial properties of various triazolo derivatives. The results indicated that compounds with higher lipophilicity and electron-withdrawing substituents exhibited enhanced antibacterial activity. The study concluded that structural modifications could lead to more potent derivatives .

Case Study 2: Antiviral Studies

A recent investigation assessed the antiviral activity of several triazolo derivatives against influenza viruses. Compounds were tested for their ability to inhibit viral replication in cell cultures. Notably, some derivatives showed over 90% inhibition of viral growth at low concentrations . This underscores the potential for developing antiviral therapies based on the triazolo scaffold.

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